molecular formula C26H28N2O2 B4028278 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B4028278
M. Wt: 400.5 g/mol
InChI Key: SGMZGPQSFKIKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone is a compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities, including their use as antipsychotics, antidepressants, and anxiolytics

Preparation Methods

The synthesis of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with 2,2-diphenylethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as Yb(OTf)3. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or chromatography .

Chemical Reactions Analysis

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone involves its binding to specific molecular targets, such as alpha1-adrenergic receptors. By interacting with these receptors, the compound can modulate various signaling pathways, leading to physiological effects such as vasodilation, reduced heart rate, and altered neurotransmitter release. The exact molecular interactions and pathways involved are still under investigation, but the compound’s ability to bind to adrenergic receptors is a key aspect of its pharmacological activity .

Comparison with Similar Compounds

1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone can be compared to other piperazine derivatives, such as trazodone, naftopidil, and urapidil. These compounds share a similar core structure but differ in their substituents and specific pharmacological activities:

Properties

IUPAC Name

1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-2-30-24-16-10-9-15-23(24)27-17-19-28(20-18-27)26(29)25(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,25H,2,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMZGPQSFKIKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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